molecular formula C17H15ClN2O3 B2393752 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1207023-32-2

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2393752
CAS No.: 1207023-32-2
M. Wt: 330.77
InChI Key: LHDZJEQLGZAALB-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its role as an FLT3 inhibitor in the treatment of acute myeloid leukemia.

    Isoxazole derivatives: Such as those with analgesic, anti-inflammatory, and anticancer properties.

Uniqueness

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of an isoxazole ring with a furan carboxamide moiety sets it apart from other similar compounds.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-10-7-15(11(2)22-10)17(21)19-9-14-8-16(23-20-14)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZJEQLGZAALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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